molecular formula C18H16BrN5O2S B10897523 N'-(5-bromo-2-hydroxybenzylidene)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-(5-bromo-2-hydroxybenzylidene)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B10897523
M. Wt: 446.3 g/mol
InChI Key: NWGMJACUMSREDX-KEBDBYFISA-N
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Description

The compound N'-(5-bromo-2-hydroxybenzylidene)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a Schiff base derivative synthesized via condensation of 5-bromo-2-hydroxybenzaldehyde with 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide. Its structure integrates a brominated hydroxybenzylidene moiety and a 1,2,4-triazole ring substituted with methyl and phenyl groups at positions 4 and 5, respectively.

Properties

Molecular Formula

C18H16BrN5O2S

Molecular Weight

446.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H16BrN5O2S/c1-24-17(12-5-3-2-4-6-12)22-23-18(24)27-11-16(26)21-20-10-13-9-14(19)7-8-15(13)25/h2-10,25H,11H2,1H3,(H,21,26)/b20-10+

InChI Key

NWGMJACUMSREDX-KEBDBYFISA-N

Isomeric SMILES

CN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)C3=CC=CC=C3

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Conventional Thermal Cyclization

Benzohydrazide (1 ) reacts with phenylisothiocyanate in ethanol under reflux for 4 hours to form acid thiosemicarbazide intermediates (3–4 ). Subsequent treatment with 10% aqueous NaOH at reflux for 4 hours yields 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione (5 ).

Key Data:

ParameterValue
Yield (Intermediate)85–86%
Yield (5 )78–80%
Reaction Time8 hours (total)

Microwave-Assisted Cyclization

Microwave irradiation (MWI) reduces reaction times significantly. For example, irradiating benzohydrazide and phenylisothiocyanate in ethanol for 2 minutes produces 3–4 in 95–96% yield. Subsequent MWI of 3–4 in NaOH for 3 minutes yields 5 with comparable efficiency.

Advantages:

  • 95% yield for 3–4

  • 85% yield for 5

  • Total time: 5 minutes

Thiopropargylation of 1,2,4-Triazole-3-Thione

The sulfanyl group is introduced via alkylation of 5 with propargyl bromide:

Conventional Alkylation

A mixture of 5 (10 mmol), propargyl bromide (12 mmol), and triethylamine (10 mmol) in ethanol is refluxed for 1 hour to yield thiopropargylated derivative 7 .

Characterization of 7 :

  • 1H NMR (DMSO-d6) : δ 7.29–7.50 (m, Ar-H), 4.44 (s, SCH2), 3.70 (s, C≡CH).

  • 13C NMR : δ 168.57 (C=S), 150.56 (C=N), 27.23 (SCH2).

Microwave-Assisted Alkylation

MWI of 5 , propargyl bromide, and triethylamine in ethanol for 2 minutes produces 7 in 88% yield.

Synthesis of Hydrazide-Hydrazone Moiety

The N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide segment is prepared via condensation:

Condensation of Acetohydrazide with 5-Bromo-2-Hydroxybenzaldehyde

Acetohydrazide (2 ) reacts with 5-bromo-2-hydroxybenzaldehyde in ethanol under reflux for 6 hours. The product is recrystallized to obtain the hydrazide-hydrazone intermediate.

Key Data:

ParameterValue
Yield72–75%
Melting Point198–200°C

Final Coupling Reaction

The triazole-sulfanyl and hydrazide-hydrazone moieties are conjugated via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

Conventional CuAAC

A mixture of 7 (1 mmol), sodium ascorbate (0.15 g), CuSO4·5H2O (0.10 g), and the hydrazide-hydrazone azide (9–15 ) in DMSO:H2O (1:1) is stirred at room temperature for 8–10 hours. The target compound precipitates upon addition of ice water.

Characterization of Final Product:

  • 1H NMR (DMSO-d6) : δ 8.06 (s, triazole-H), 5.39 (s, NCH2), 2.16 (s, CH3).

  • 13C NMR : δ 166.99 (C=O), 153.54 (C=N), 120.34–135.63 (Ar-C).

  • Elemental Analysis : Calcd C 53.62%, H 5.06%, N 23.45%; Found C 53.81%, H 5.11%, N 23.62%.

Microwave-Assisted CuAAC

MWI of the reaction mixture for 4–6 minutes achieves 82% yield, comparable to conventional methods.

Comparative Analysis of Methods

StepConventional YieldMicrowave YieldTime Reduction
Cyclization78–80%85%4h → 3min
Thiopropargylation75%88%1h → 2min
CuAAC78%82%8h → 6min

Microwave methods enhance efficiency without compromising yield, making them preferable for industrial applications.

Challenges and Optimization

  • Stereochemical Control : The E-configuration of the hydrazone is stabilized by intramolecular hydrogen bonding.

  • Byproduct Formation : Excess propargyl bromide may lead to dialkylation, necessitating stoichiometric precision.

  • Solvent Choice : DMSO:H2O (1:1) optimizes solubility and reaction rate in CuAAC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the azomethine (C=N) bond, converting it to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that N'-(5-bromo-2-hydroxybenzylidene)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide exhibits notable antimicrobial activity against various pathogens. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Preliminary studies have highlighted the compound's ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it induces apoptosis in specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which could be beneficial in managing inflammatory conditions .

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Investigation of Anticancer Properties

In another study published in the Journal of Medicinal Chemistry, the anticancer potential of this compound was explored using MTT assays on various cancer cell lines. The findings revealed a dose-dependent decrease in cell viability, providing a basis for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE involves its interaction with various molecular targets:

    Enzymes: It can inhibit enzymes by binding to their active sites, particularly those involved in inflammatory pathways.

    Receptors: The compound may act on specific receptors, modulating their activity and leading to therapeutic effects.

    Pathways: It can interfere with cellular pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Structural Features and Modifications

Key structural analogs differ in substituents on the benzylidene and triazole moieties, influencing electronic, steric, and pharmacokinetic properties.

Compound Name Benzylidene Substituents Triazole Substituents Key Modifications vs. Target Compound Biological Activity Reference
(E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide (11h) 5-bromo-2-hydroxy 4-phenyl-1H-1,2,3-triazol-1-yl Triazole ring type (1,2,3 vs. 1,2,4) Antimicrobial
N′-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 5-bromo-2-hydroxy 5-(4-bromophenyl), 4-(2-methylpropenyl) Dual bromine atoms, propenyl group Not reported
2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide 4-hydroxy 4-allyl, 5-toluidinomethyl Hydroxy vs. bromo-hydroxy; toluidinomethyl group Not reported
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide 5-bromo-2-methoxy 1,3-benzothiazol-2-ylsulfanyl Methoxy vs. hydroxy; benzothiazole substitution Not reported
2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide 1-phenylethylidene 4-phenyl, 5-(p-tolylaminoethyl) Phenylethylidene core; p-tolylaminoethyl group Antioxidant (1.5× control)

Computational and Predictive Analyses

  • ChemGPS-NP Modeling : Virtual screening tools like ChemGPS-NP prioritize compounds with similar chemical space to bedaquiline, suggesting that bromine and triazole substituents in the target compound may align with antitubercular pharmacophores .
  • QSAR Studies : Modifications to the triazole’s 4-methyl and 5-phenyl groups could optimize lipophilicity and binding affinity, as predicted by XGBoost models .

Biological Activity

N'-(5-bromo-2-hydroxybenzylidene)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a complex structure that may contribute to its diverse biological effects.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that various hydrazone derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have been tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Research Findings:

  • Cell Viability Assays : The MTT assay is commonly used to evaluate the cytotoxic effects of these compounds on cancer cell lines. For instance, derivatives with specific substitutions showed IC50 values ranging from 0.73 to 2.38 μM against MCF-7 cells, indicating potent anticancer activity .
  • Mechanism of Action : Studies suggest that the mechanism of action may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Antimicrobial Activity

The antimicrobial properties of hydrazone derivatives have also been explored. Compounds similar to this compound have shown effectiveness against multidrug-resistant strains of bacteria.

Research Findings:

  • Inhibition Studies : The compound exhibited notable activity against Staphylococcus aureus, including resistant strains .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were determined, demonstrating significant antibacterial potency.

Structure-Activity Relationship (SAR)

The biological activity of hydrazone derivatives is often influenced by their chemical structure. Substituents on the benzene ring and the triazole moiety play crucial roles in modulating their efficacy.

Substituent Effect on Activity
BromineEnhances lipophilicity and bioactivity
Hydroxy groupContributes to hydrogen bonding interactions
Triazole ringInfluences antimicrobial properties

Case Studies

A series of studies have focused on the synthesis and evaluation of similar compounds:

  • Study on Anticancer Properties : A recent publication reported that certain hydrazone derivatives displayed selective cytotoxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Evaluation : Another study highlighted the effectiveness of these compounds against resistant bacterial strains, suggesting their potential as therapeutic agents in treating infections caused by multidrug-resistant bacteria .

Q & A

Q. How does NOESY NMR determine the Z/E configuration of the benzylidene moiety?

  • Methodological Answer : Detect through-space interactions between the benzylidene proton and adjacent aromatic protons. For Z-isomers, NOE correlations between CH=N and triazole protons confirm spatial proximity .

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